

# **Application Notes and Protocols for In Vivo Imaging of AB-33**

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For Researchers, Scientists, and Drug Development Professionals

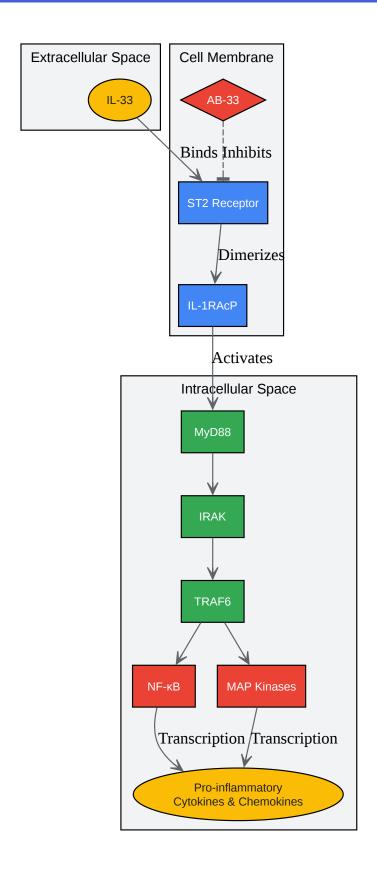
#### Introduction

AB-33 is a novel small molecule inhibitor targeting the ST2 receptor, a key component of the Interleukin-33 (IL-33) signaling pathway. The IL-33/ST2 axis is implicated in various inflammatory diseases and cancer, making it a promising therapeutic target.[1][2] In vivo imaging is a critical tool in the preclinical development of AB-33, enabling non-invasive, real-time assessment of its biodistribution, target engagement, and efficacy.[3][4][5] This document provides a detailed guide for the in vivo imaging of a fluorescently labeled version of AB-33, hereafter referred to as AB-33-vis650, in a murine xenograft model of cancer.

## Signaling Pathway of IL-33 and the Role of AB-33

IL-33 is an alarmin released upon cellular stress or damage.[1] It binds to its receptor ST2, leading to the recruitment of the co-receptor IL-1RAcP. This dimerization initiates a downstream signaling cascade through the MyD88-IRAK-TRAF6 pathway, culminating in the activation of NF-κB and MAP kinases (JNK, p38).[1][2][6] This activation leads to the production of various pro-inflammatory cytokines and chemokines, contributing to tumor progression in certain cancers. **AB-33** acts as a competitive inhibitor of IL-33 binding to the ST2 receptor, thereby blocking this signaling cascade.





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Figure 1: IL-33 Signaling Pathway and Mechanism of AB-33 Inhibition.



## Experimental Protocol: In Vivo Imaging of AB-33-vis650

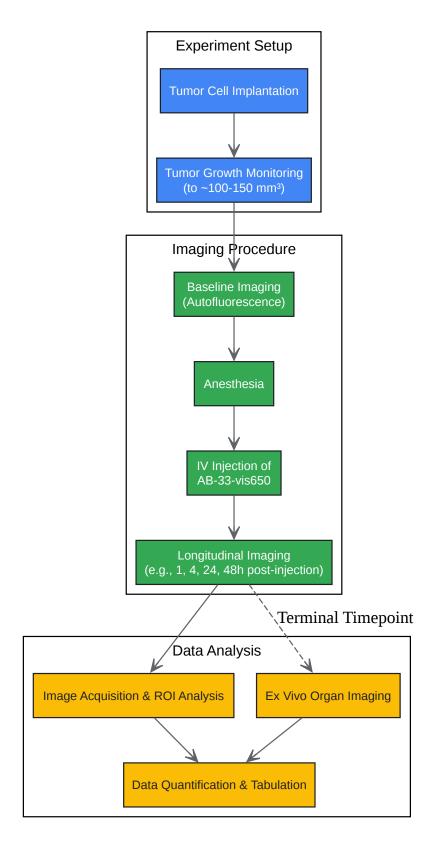
This protocol details the use of fluorescence imaging to monitor the biodistribution and tumor accumulation of **AB-33**-vis650 in a subcutaneous tumor model.

#### **Materials**

- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice), 6-8 weeks old.
- Tumor Cells: A human cancer cell line with documented ST2 expression (e.g., A549 lung carcinoma).
- Imaging Agent: AB-33-vis650 (AB-33 conjugated to a near-infrared fluorescent dye with excitation/emission maxima around 650 nm).
- Anesthesia: Isoflurane with an appropriate vaporizer and induction chamber.
- Imaging System: An in vivo imaging system (IVIS) equipped for fluorescence imaging with appropriate filters for the selected dye.
- General Supplies: Sterile PBS, syringes, needles, clippers, eye lubricant.

### **Experimental Workflow**





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Figure 2: Experimental Workflow for In Vivo Imaging of AB-33-vis650.



### **Step-by-Step Procedure**

- · Tumor Model Generation:
  - Subcutaneously implant 1 x 10<sup>6</sup> A549 cells in the right flank of each mouse.
  - Monitor tumor growth using calipers. Begin the imaging study when tumors reach a volume of 100-150 mm<sup>3</sup>.
- · Animal Preparation for Imaging:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).
  - Remove fur from the tumor area and the dorsal and ventral surfaces using clippers to minimize light scattering and absorption.
  - Apply a small amount of eye lubricant to prevent corneal drying.
- Baseline Imaging:
  - Place the anesthetized mouse in the imaging chamber.
  - Acquire a baseline fluorescence image to determine the level of background autofluorescence. Use the same filter set that will be used for imaging AB-33-vis650.
- Administration of AB-33-vis650:
  - Prepare a solution of AB-33-vis650 in sterile PBS at a concentration of 1 mg/kg.
  - Administer the solution via intravenous (tail vein) injection.
- Longitudinal In Vivo Imaging:
  - Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours).
  - Ensure consistent animal positioning for each imaging session to allow for accurate comparison.



- For each image, record the radiant efficiency ([p/s/cm²/sr]/[μW/cm²]).
- Ex Vivo Organ Imaging (Terminal Timepoint):
  - At the final time point (e.g., 48 hours), euthanize the mouse.
  - o Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
  - Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of AB-33-vis650.
- Data Analysis:
  - Using the imaging software, draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
  - Quantify the average radiant efficiency within each ROI for all time points.
  - Calculate the tumor-to-background ratio to assess the specificity of tumor targeting.

#### **Data Presentation**

The quantitative data obtained from the ROI analysis should be summarized in a table for clear comparison.

Time Point	Average Radiant Efficiency (Tumor) [p/s/cm²/sr]/[µW/cm ²]	Average Radiant Efficiency (Muscle) [p/s/cm²/sr]/[µW/cm²]	Tumor-to-Muscle Ratio
1 hour	1.5 x 10 <sup>8</sup>	5.0 x 10 <sup>7</sup>	3.0
4 hours	3.2 x 10 <sup>8</sup>	4.5 x 10 <sup>7</sup>	7.1
24 hours	5.8 x 10 <sup>8</sup>	2.1 x 10 <sup>7</sup>	27.6
48 hours	4.2 x 10 <sup>8</sup>	1.5 x 10 <sup>7</sup>	28.0



Table 1: Hypothetical quantitative data from in vivo imaging of **AB-33**-vis650, demonstrating tumor accumulation over time.

#### Conclusion

This guide provides a comprehensive protocol for the in vivo imaging of the novel ST2 inhibitor, **AB-33**. By following these steps, researchers can effectively assess the pharmacokinetic and pharmacodynamic properties of **AB-33** in a preclinical setting. The use of non-invasive imaging techniques allows for longitudinal studies in the same animal, reducing the number of animals required and providing more robust data for go/no-go decisions in the drug development pipeline.[3][4]

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